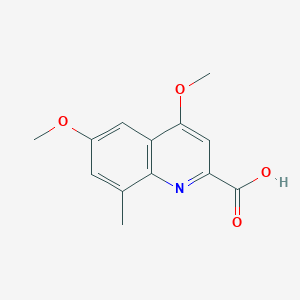

4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

4,6-dimethoxy-8-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7-4-8(17-2)5-9-11(18-3)6-10(13(15)16)14-12(7)9/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQDQWOSCXCZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Synthesis Route

The Friedländer synthesis is a widely employed method for quinoline derivatives and is applicable to 4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid. This approach typically involves the condensation of an appropriate aniline derivative bearing methoxy groups with a carbonyl compound that introduces the carboxylic acid or its ester functionality at the 2-position.

- Reaction conditions: Acidic or basic catalysis under reflux.

- Key intermediates: Aniline derivatives with 4,6-dimethoxy substitution; carbonyl compounds such as ketoesters.

- Outcome: Formation of the quinoline ring with methoxy groups at positions 4 and 6, a methyl group at position 8, and a carboxylic acid at position 2 after hydrolysis if esters are used.

This method is favored for its straightforwardness and the ability to introduce diverse substituents by varying starting materials.

Skraup Synthesis Approach

Representative Synthetic Example

A typical synthetic sequence for 4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid may proceed as follows:

- Synthesis of methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate as a key intermediate.

- Protection of the 4-hydroxyl group to prevent side reactions.

- Functionalization at the 2-position , such as construction of heterocyclic rings or introduction of carboxyl groups.

- Deprotection of the 4-hydroxyl group under acidic conditions to afford the final quinoline derivative.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Scalability |

|---|---|---|---|---|

| Friedländer synthesis | Simple, versatile | Requires suitable starting materials | Moderate to high (60–85%) | Good for lab scale |

| Skraup synthesis | Classical method | Harsh conditions, side reactions | Moderate (50–70%) | Limited by harsh conditions |

| Transition metal-catalyzed coupling | High selectivity and yield | Requires catalysts, cost | High (>85%) | Excellent for industrial scale |

| Oxidative transformation of halogenomethylquinolines | High purity, mild conditions | Requires halogenated intermediates | High (>90%) | Good for scale-up |

Summary of Research Findings

- The Friedländer synthesis remains a foundational approach for preparing substituted quinolines with carboxylic acid groups.

- Transition metal-catalyzed methods provide efficient, scalable routes with high selectivity.

- Oxidative methods using alkaline hydrogen peroxide offer a clean, high-yielding route to quinoline-2-carboxylic acids, including substituted derivatives.

- Protection/deprotection strategies are crucial for handling sensitive hydroxyl groups during multi-step syntheses.

- The choice of method depends on the desired scale, available starting materials, and functional group tolerance.

Chemical Reactions Analysis

4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction produces tetrahydroquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H13NO4

- Molecular Weight : 247.25 g/mol

- CAS Number : 1351771-19-1

The compound features a quinoline backbone with two methoxy groups at the 4 and 6 positions, and a methyl group at the 8 position, along with a carboxylic acid functional group. This specific arrangement contributes to its reactivity and biological activity.

Antimalarial Activity

DMQCA has been investigated for its potential antimalarial properties. Compounds with similar quinoline structures have been shown to exhibit efficacy against malaria parasites. For instance, derivatives of quinoline are known for their ability to interfere with the life cycle of Plasmodium species, which cause malaria. Research indicates that modifications at various positions of the quinoline ring can enhance biological activity, making DMQCA a candidate for further exploration in this area .

Antimicrobial Properties

Quinoline derivatives have also been studied for their antimicrobial effects. DMQCA's structural features may contribute to its ability to inhibit bacterial growth. Preliminary studies suggest that compounds with similar configurations can disrupt bacterial cell walls or inhibit essential enzymes, leading to their potential use as antimicrobial agents .

Building Block in Organic Synthesis

DMQCA serves as an important intermediate in organic synthesis due to its functional groups that allow for further chemical modifications. The carboxylic acid group can participate in esterification reactions, while the methoxy groups can be involved in various substitution reactions, making it a versatile building block for synthesizing more complex molecules .

Synthesis of Novel Derivatives

The ability to modify the quinoline structure opens avenues for creating novel derivatives with enhanced properties. For example, researchers have explored the synthesis of DMQCA derivatives that may exhibit improved pharmacological profiles or new biological activities. These derivatives can be synthesized through various methods such as alkylation or acylation reactions, utilizing DMQCA as a precursor .

Case Studies

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, these compounds can interact with other enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid with related compounds:

Key Observations:

- Scaffold Differences : Indole-based analogs (e.g., 4,7-Dimethoxy-1H-indole-2-carboxylic acid) exhibit distinct electronic properties due to the pyrrole ring, which may alter binding affinities in biological systems .

- Steric and Electronic Modifications: The phenyl group in 8-methyl-2-phenylquinoline-4-carboxylic acid introduces steric hindrance, which could reduce binding to flat enzymatic pockets compared to methoxy-substituted quinolines .

Biological Activity

4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid (CAS No. 1351771-19-1) is a quinoline derivative with notable biological activities. Quinoline compounds are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of 4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid is C13H13NO4. It features a quinoline core with methoxy and methyl substituents that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of DNA Synthesis : Similar to other quinoline derivatives, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

- Enzyme Modulation : The compound can modulate the activity of various enzymes and receptors, affecting cellular processes and potentially leading to therapeutic effects .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that 4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid exhibits significant antibacterial activity against a range of pathogens.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | |

| Gram-negative bacteria | High | |

| Fungi | Low |

Anticancer Activity

Recent studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | |

| HeLa (cervical cancer) | 12.5 | |

| A549 (lung cancer) | 20.0 |

These results indicate a promising therapeutic potential in cancer treatment.

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Study on Anticancer Activity : A recent investigation demonstrated that 4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid significantly inhibited cell proliferation in MCF-7 cells through apoptosis induction .

- Antimicrobial Efficacy : In another study focusing on its antibacterial properties, the compound showed potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Comparison with Related Compounds

The unique substitution pattern of 4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid sets it apart from other quinoline derivatives:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Quinoline-2-carboxylic acid | Lacks methoxy groups | Lower antibacterial activity |

| 4-Hydroxyquinoline-2-carboxylic acid | Hydroxyl instead of methoxy groups | Different anticancer profile |

| 8-Methylquinoline-2-carboxylic acid | Lacks methoxy groups at positions 4 and 6 | Reduced efficacy in microbial inhibition |

Q & A

Q. What are the recommended synthetic routes for 4,6-dimethoxy-8-methylquinoline-2-carboxylic acid, and what are critical optimization steps?

Synthesis of quinoline derivatives often involves classical protocols like the Gould–Jacob, Friedländer, or Pfitzinger reactions. For methoxy- and methyl-substituted analogues, regioselective functionalization is critical. For example:

- Methoxy group introduction : Use protecting groups (e.g., acetyl) during nitration or halogenation to prevent undesired side reactions .

- Carboxylic acid formation : Hydrolysis of ester intermediates under controlled acidic or basic conditions (e.g., NaOH/EtOH) ensures minimal degradation of sensitive substituents .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended to isolate high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR : H and C NMR resolve substituent positions (e.g., methoxy groups at C4/C6 and methyl at C8). 2D techniques (HSQC, HMBC) clarify overlapping signals, such as methoxy protons in crowded regions .

- Mass spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and quinoline ring vibrations (~1600 cm) validate functional groups .

Q. How can solubility and stability be optimized for biological assays?

- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, adjust pH to deprotonate the carboxylic acid (pH > 5) .

- Stability : Store lyophilized compounds at –20°C under inert gas (N or Ar) to prevent oxidation of methoxy groups .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

- Dosage standardization : Validate compound purity (>95%) via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with assays .

- Assay replication : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement .

- Structural analogs : Compare activity profiles of derivatives (e.g., 2-hydroxy-6-methoxy variants) to identify substituent-specific effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to quinoline-targeted enzymes (e.g., topoisomerases). Prioritize methoxy and methyl groups for hydrophobic interactions .

- MD simulations : Simulate solvated systems (≥100 ns) to assess stability of ligand-protein complexes in physiological conditions .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Substituent variation : Synthesize analogs with halogens (Cl, F) at C8 or additional methoxy groups to probe steric/electronic effects .

- Biological testing : Screen derivatives against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers .

- Data analysis : Apply multivariate statistics (PCA, clustering) to correlate structural features with activity trends .

Q. What are the challenges in analyzing degradation products under physiological conditions?

- LC-MS/MS : Use reverse-phase columns (C18) with mobile phases containing 0.1% formic acid to separate and identify hydrolyzed or oxidized byproducts .

- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and varying pH to simulate stability issues .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.